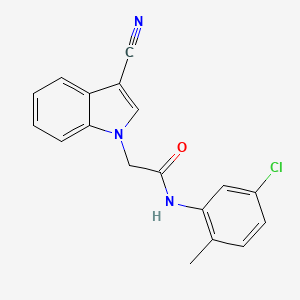
N-(5-chloro-2-methylphenyl)-2-(3-cyano-1H-indol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methylphenyl)-2-(3-cyanoindol-1-yl)acetamide: is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a chloro-substituted phenyl ring, a cyano group attached to an indole moiety, and an acetamide linkage. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-2-(3-cyanoindol-1-yl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.
Formation of the Acetamide Linkage: The acetamide linkage is formed by reacting the cyanoindole intermediate with an appropriate acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a base like pyridine.
Chlorination of the Phenyl Ring: The final step involves the chlorination of the phenyl ring using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
In an industrial setting, the production of N-(5-chloro-2-methylphenyl)-2-(3-cyanoindol-1-yl)acetamide may involve optimized reaction conditions to ensure high yield and purity. This includes:
Controlled Temperature and Pressure: Maintaining optimal temperature and pressure conditions to favor the desired reactions.
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Utilizing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-2-(3-cyanoindol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO) for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-2-(3-cyanoindol-1-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development and as a lead compound for the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-(3-cyanoindol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.
Affecting Gene Expression: Influencing the expression of genes related to its biological activities.
Comparison with Similar Compounds
N-(5-chloro-2-methylphenyl)-2-(3-cyanoindol-1-yl)acetamide can be compared with other similar compounds, such as:
N-(5-chloro-2-methylphenyl)-2-(3-nitroindol-1-yl)acetamide: Differing by the presence of a nitro group instead of a cyano group.
N-(5-chloro-2-methylphenyl)-2-(3-aminindol-1-yl)acetamide: Differing by the presence of an amino group instead of a cyano group.
The uniqueness of N-(5-chloro-2-methylphenyl)-2-(3-cyanoindol-1-yl)acetamide lies in its specific substitution pattern and the presence of the cyano group, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C18H14ClN3O |
|---|---|
Molecular Weight |
323.8 g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(3-cyanoindol-1-yl)acetamide |
InChI |
InChI=1S/C18H14ClN3O/c1-12-6-7-14(19)8-16(12)21-18(23)11-22-10-13(9-20)15-4-2-3-5-17(15)22/h2-8,10H,11H2,1H3,(H,21,23) |
InChI Key |
KRNZTXVDHXOCED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2C=C(C3=CC=CC=C32)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















